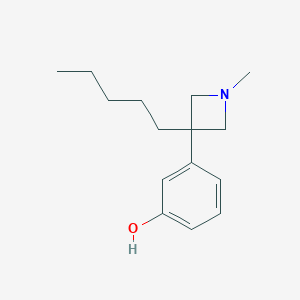
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” is a chemical compound with a conjugated diene system . It has a molecular formula of C8H12 . The compound is characterized by its conjugated diene system and the presence of electron-withdrawing carbonyl groups.
Synthesis Analysis
The synthesis of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” involves electrophilic addition to a conjugated diene . The addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene forms a mixture of 1,2- and 1,4-addition products . The stability of the carbocation intermediate increases in the order: primary < secondary < tertiary .Molecular Structure Analysis
The molecular structure of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” is characterized by a conjugated diene system . The numbers used in the expressions 1,2-addition and 1,4-addition do not refer to the positions of the carbon atoms in the diene molecule. Here, 1,2 indicates two neighboring carbon atoms, while 1,4 indicates two carbon atoms which are separated in the carbon chain by two additional carbon atoms .Chemical Reactions Analysis
The chemical reactions of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” involve electrophilic addition to a conjugated diene . The reaction forms a mixture of 1,2- and 1,4-addition products . The ratio of the products obtained is explained by the concept of carbocation stability .Propriétés
IUPAC Name |
2,4-dimethylcyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPRQMBMSQNJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(CC1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555975 |
Source


|
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
CAS RN |
105827-63-2 |
Source


|
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)